2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one
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Overview
Description
2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound with the molecular formula C₅H₆ClN₃O and a molecular weight of 159.57 g/mol . This compound is part of the pyrimidinone family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-chloro-5-methylpyrimidine with formamide under reflux conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to yield dihydropyrimidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, ammonia, and thiourea.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidinones depending on the nucleophile used.
Oxidation and Reduction: Products include N-oxides and dihydropyrimidine derivatives.
Scientific Research Applications
2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as dihydrofolate reductase and thymidylate synthase, which are crucial for DNA synthesis and cell proliferation.
Pathways Involved: By inhibiting these enzymes, the compound disrupts the folate pathway, leading to the inhibition of nucleotide synthesis and cell division.
Comparison with Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Similar in structure but lacks the 3,4-dihydro functionality.
2-Amino-6-methyl-1,4-dihydropyrimidin-4-one: Similar but without the chlorine atom at the 6-position.
Uniqueness: 2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern and the presence of both amino and chloro groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2-amino-6-chloro-3-methylpyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c1-9-4(10)2-3(6)8-5(9)7/h2H,1H3,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMJHXCWJBYQNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N=C1N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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